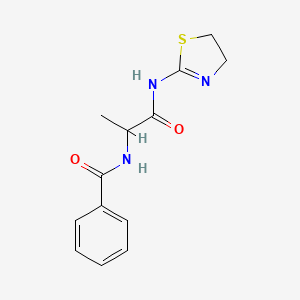
N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, also known as EMPA, is a chemical compound with potential applications in scientific research. EMPA is a pyrazole derivative that has been synthesized and studied for its biological activity.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, and similar pyrazole-acetamide derivatives, have been investigated for their ability to form coordination complexes with metal ions. Research conducted by Chkirate et al. (2019) explored the synthesis and characterization of Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes were further analyzed for their antioxidant activities, demonstrating significant antioxidant properties through various assays, such as DPPH, ABTS, and FRAP. The study highlights the potential of such compounds in developing antioxidant agents and explores their structural chemistry through X-ray crystallography, revealing intricate supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).
Inhibition of Fatty Acid Synthesis
Compounds structurally related to this compound, such as chloroacetamide herbicides, have been studied for their ability to inhibit fatty acid synthesis. Weisshaar and Böger (1989) investigated the effects of chloroacetamides on fatty acid synthesis in the green alga Scenedesmus Acutus, highlighting the biochemical impact of these compounds on primary metabolic pathways. Such research provides insights into the broader applications and effects of acetamide derivatives in biological systems (Weisshaar & Böger, 1989).
Chemoselective Acetylation
The chemoselective acetylation of aminophenols to produce specific acetamide derivatives has significant implications in pharmaceutical synthesis. Magadum and Yadav (2018) demonstrated a process to achieve chemoselective monoacetylation using immobilized lipase, optimizing various parameters for efficient production. This research underscores the utility of acetamide derivatives in synthesizing intermediates for antimalarial and other medicinal drugs, showcasing the adaptability and importance of these compounds in synthetic chemistry (Magadum & Yadav, 2018).
Comparative Metabolism and Structural Orientation
The metabolism of chloroacetamide herbicides and their effects on liver microsomes have been extensively studied, with findings indicating differences in metabolic pathways between human and rat liver microsomes. Such research sheds light on the potential human health implications of exposure to these compounds, contributing to a better understanding of their toxicological profiles (Coleman et al., 2000). Additionally, the structural study of amide derivatives reveals various spatial orientations and their implications for anion coordination, offering insights into the molecular configurations that enhance or inhibit specific chemical interactions (Kalita & Baruah, 2010).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-3-18-7-4-5-10-22(18)25-23(29)17-28-16-21(19-8-6-9-20(15-19)30-2)24(26-28)27-11-13-31-14-12-27/h4-10,15-16H,3,11-14,17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBIYXSFIDEYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
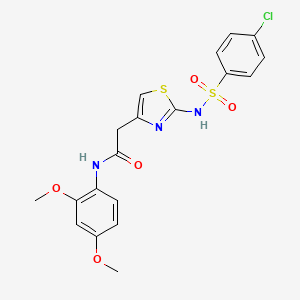

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

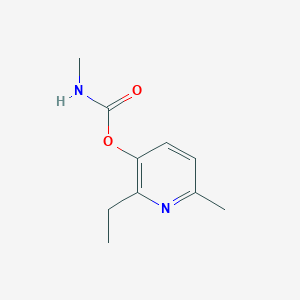
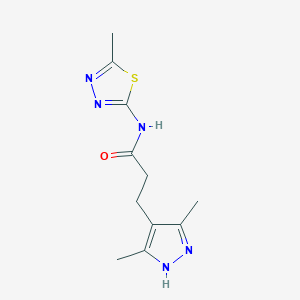
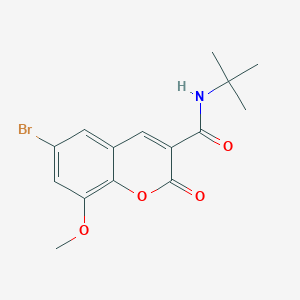
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

